

An In-depth Technical Guide to 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4-morpholinobenzaldehyde
Cat. No.:	B1290534

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

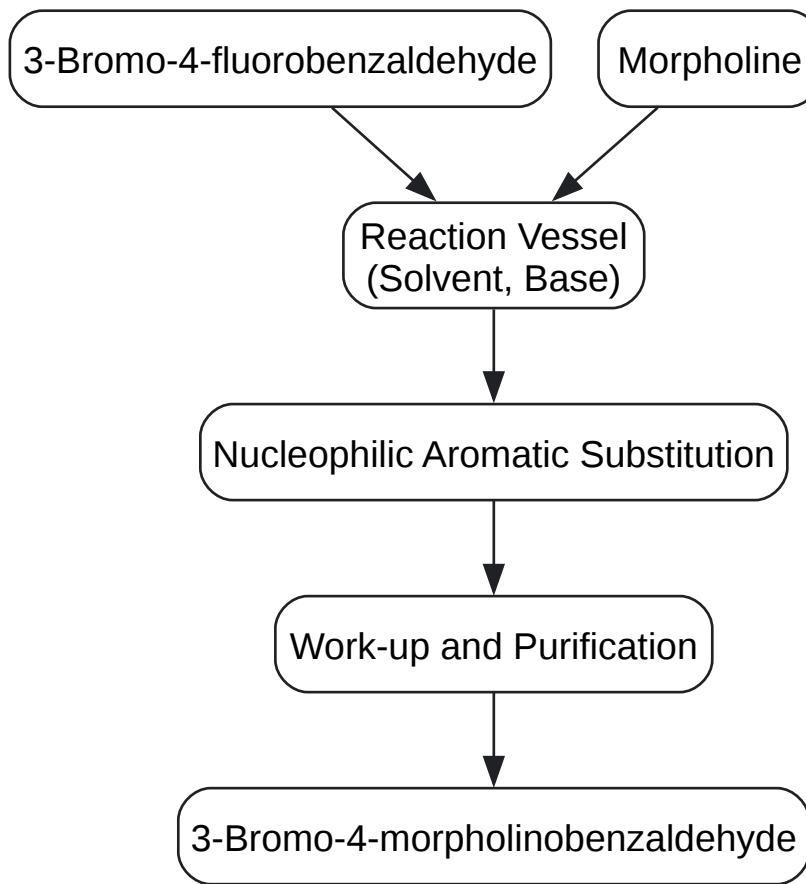
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of **3-Bromo-4-morpholinobenzaldehyde**. The information is tailored for researchers and professionals in drug development, offering foundational data and insights into its synthesis and potential signaling pathway interactions based on closely related analogs.

Molecular Structure and Properties

3-Bromo-4-morpholinobenzaldehyde is a substituted aromatic aldehyde. The presence of a bromine atom and a morpholine group on the benzaldehyde core suggests potential for diverse chemical reactions and biological activities. The morpholine moiety can influence solubility and receptor binding, while the bromo-benzaldehyde structure is a common scaffold in medicinal chemistry.

Molecular Data Summary

Property	Value	Citations
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	[1] [2] [3]
Molecular Weight	270.12 g/mol	[2]
CAS Number	263349-24-2	[1] [2] [3]
Canonical SMILES	C1COCCN1C2=C(C=C(C=C2)C=O)Br	[1]
InChI Key	ARPSCKOKVZPRIN- UHFFFAOYSA-N	[3]
Physical State	Solid	[3]
Boiling Point	406.8 °C	[1]


Molecular Structure

Caption: 2D structure of **3-Bromo-4-morpholinobenzaldehyde**.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-4-morpholinobenzaldehyde** is not readily available in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as nucleophilic aromatic substitution. A potential starting material is 3-bromo-4-fluorobenzaldehyde, which can react with morpholine.

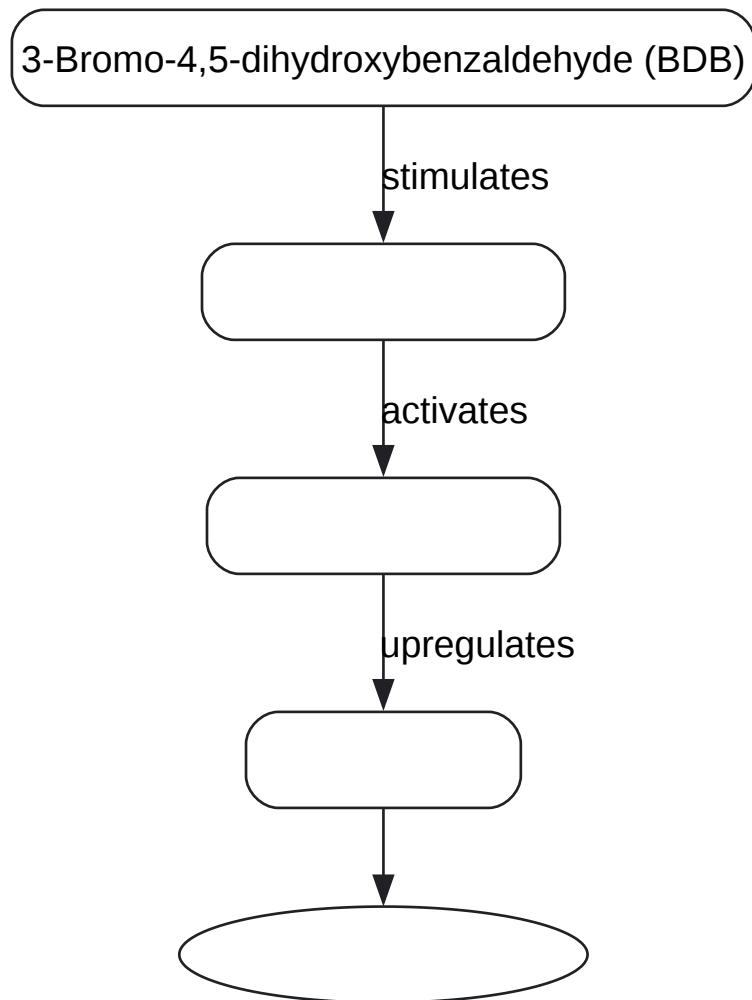
Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-4-morpholinobenzaldehyde**.

General Experimental Protocol (Hypothetical):

- Reaction Setup: To a solution of 3-bromo-4-fluorobenzaldehyde in a suitable aprotic polar solvent (e.g., DMSO, DMF), add morpholine and a base (e.g., K_2CO_3 , Et_3N).
- Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure **3-Bromo-4-morpholinobenzaldehyde**.


Potential Biological Activity and Signaling Pathways

While direct biological data for **3-Bromo-4-morpholinobenzaldehyde** is limited, significant insights can be drawn from the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB). BDB is a natural bromophenol found in red algae and has been studied for its antioxidant, anti-inflammatory, and cytoprotective effects.^{[4][5]} The structural similarity suggests that **3-Bromo-4-morpholinobenzaldehyde** could be a valuable scaffold for developing agents with similar biological activities.

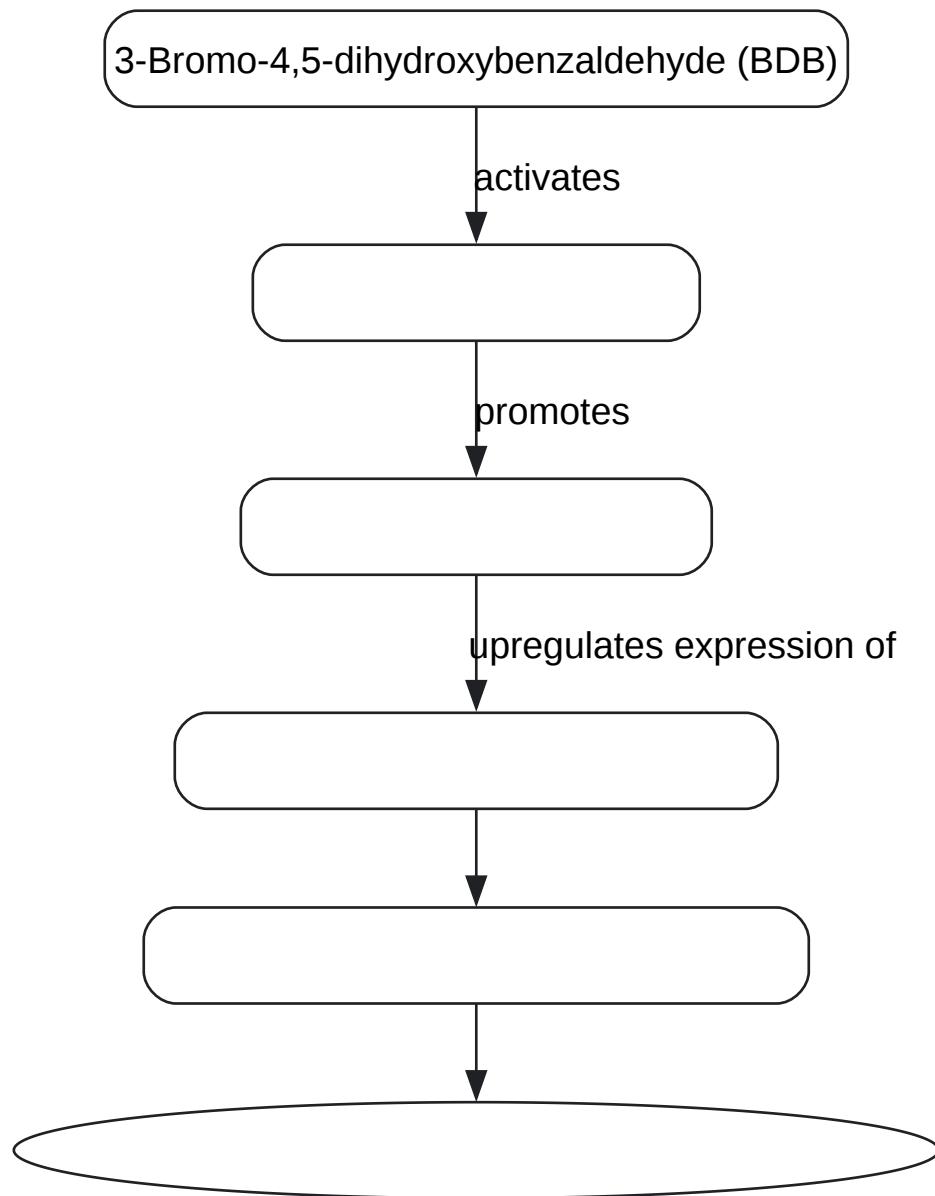
1. Akt-PGC1 α -Sirt3 Pathway in Cardioprotection

Studies on BDB have shown its protective effects against myocardial ischemia and reperfusion injury through the activation of the Akt-PGC1 α -Sirt3 signaling pathway.^[4]

Signaling Pathway of BDB in Cardiomyocytes

[Click to download full resolution via product page](#)

Caption: BDB-mediated cardioprotection via the Akt-PGC1 α -Sirt3 pathway.


Experimental Protocol: Western Blot for Protein Expression

- Cell Culture and Treatment: Cardiomyocytes are subjected to oxygen-glucose deprivation (OGD) to mimic ischemia, followed by treatment with BDB.[4]
- Protein Extraction: Cells are lysed, and protein concentrations are determined.
- SDS-PAGE and Transfer: Proteins are separated by gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated Akt, PGC1 α , and Sirt3, followed by incubation with secondary antibodies.
- Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.[4]

2. Nrf2-Mediated Antioxidant Response

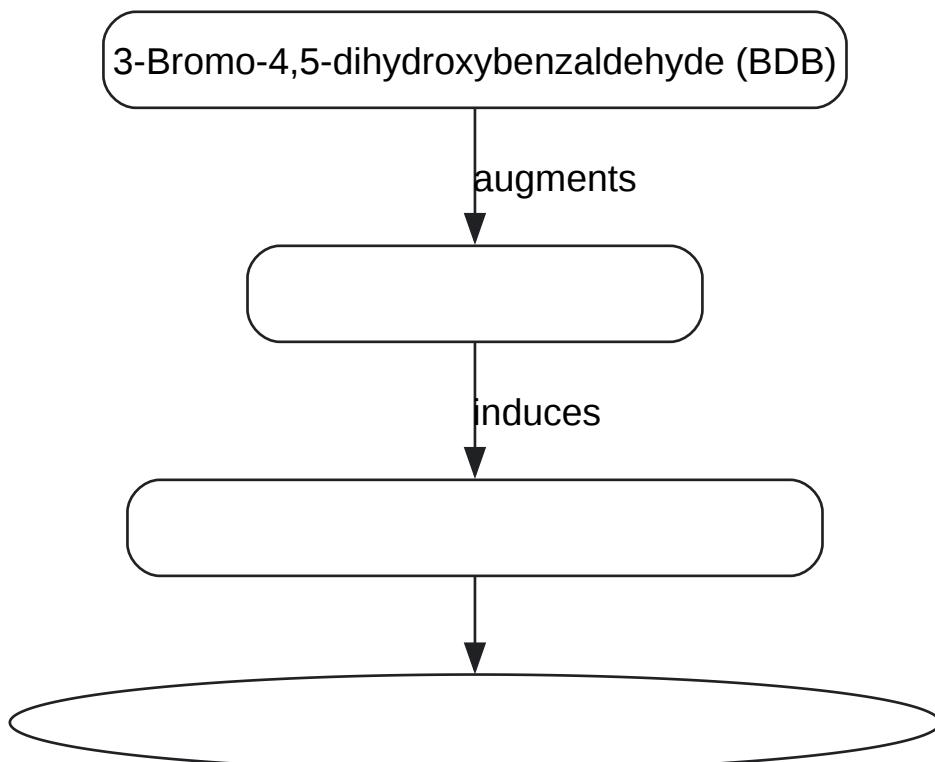
BDB has also been shown to enhance the levels of reduced glutathione, a key cellular antioxidant, through the Nrf2-mediated pathway in human keratinocytes.[5] This suggests a potential role in protecting skin cells from oxidative stress.

Nrf2-Mediated Pathway by BDB

[Click to download full resolution via product page](#)

Caption: BDB enhances antioxidant defense via the Nrf2 pathway.

Experimental Protocol: Analysis of Nrf2 Activation


- Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are treated with BDB.^[5]
- Nuclear and Cytoplasmic Fractionation: Proteins from the nucleus and cytoplasm are separated.

- Western Blot: The levels of Nrf2 in both fractions are determined by Western blotting to assess its translocation to the nucleus.[5]
- RT-PCR: mRNA levels of glutathione-related enzymes are quantified to confirm the transcriptional activation by Nrf2.[5]

3. Immunomodulatory Effects

Recent studies have indicated that BDB can attenuate allergic contact dermatitis by promoting the generation of regulatory T cells (Tregs), suggesting its potential as a therapeutic agent for inflammatory skin diseases.[6] This immunomodulatory effect is mediated through the induction of M2 macrophages.

Logical Relationship in Immunomodulation by BDB

[Click to download full resolution via product page](#)

Caption: BDB's role in attenuating allergic contact dermatitis.

Experimental Protocol: Flow Cytometry for T cell Analysis

- Animal Model: Allergic contact dermatitis is induced in mice using a sensitizing agent like dinitrochlorobenzene (DNCB).[6]
- Treatment: Mice are orally administered with BDB.[6]
- Cell Isolation: Lymph node cells or splenocytes are isolated from the mice.
- Staining: Cells are stained with fluorescently labeled antibodies against CD4 and Foxp3.
- Flow Cytometry: The percentage of CD4+Foxp3+ T cells is quantified using a flow cytometer to assess the induction of Tregs.[6]

Conclusion and Future Directions

3-Bromo-4-morpholinobenzaldehyde presents an interesting molecular scaffold for further investigation in drug discovery and development. Based on the significant biological activities of its close analog, 3-bromo-4,5-dihydroxybenzaldehyde, future research on **3-Bromo-4-morpholinobenzaldehyde** could focus on its potential antioxidant, anti-inflammatory, cardioprotective, and immunomodulatory properties. The synthesis and subsequent biological screening of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Bromo-4-(N-morpholino)benzaldehyde | 263349-24-2 | NKA34924 [biosynth.com]
2. hoffmanchemicals.com [hoffmanchemicals.com]
3. Benzaldehyde, 3-bromo-4-(4-morpholiny)- | CymitQuimica [cymitquimica.com]
4. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1 α -Sirt3 Pathway [frontiersin.org]

- 5. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290534#3-bromo-4-morpholinobenzaldehyde-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com